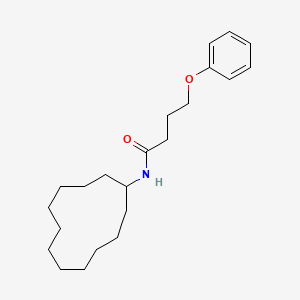

N-cyclododecyl-4-phenoxybutanamide

Description

N-Cyclododecyl-4-phenoxybutanamide is a synthetic amide derivative characterized by a cyclododecyl group attached to a phenoxybutanamide backbone.

Properties

Molecular Formula |

C22H35NO2 |

|---|---|

Molecular Weight |

345.5 g/mol |

IUPAC Name |

N-cyclododecyl-4-phenoxybutanamide |

InChI |

InChI=1S/C22H35NO2/c24-22(18-13-19-25-21-16-11-8-12-17-21)23-20-14-9-6-4-2-1-3-5-7-10-15-20/h8,11-12,16-17,20H,1-7,9-10,13-15,18-19H2,(H,23,24) |

InChI Key |

FKTBSAPMVBWHDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC(=O)CCCOC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-4-phenoxybutanamide typically involves the reaction of cyclododecylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclododecyl-4-phenoxybutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenoxybutanamides.

Scientific Research Applications

N-cyclododecyl-4-phenoxybutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclododecyl-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-cyclododecyl-4-phenoxybutanamide with three key analogs from the Pharmacopeial Forum (PF 43(1)) and N-Hydroxy-4-phosphonobutanamide (DrugBank DB01695).

Table 1: Structural and Functional Comparisons

Key Findings

Structural Divergence: The cyclododecyl group in the main compound contrasts with the 2,6-dimethylphenoxy and diphenylhexan moieties in PF 43(1) analogs, which introduce aromatic bulk and stereochemical complexity . This difference likely reduces aqueous solubility but improves lipid bilayer penetration compared to the polar phosphono group in N-Hydroxy-4-phosphonobutanamide . The phosphono group in N-Hydroxy-4-phosphonobutanamide enhances polarity and metal-binding capacity, making it suitable for targeting metalloenzymes—a feature absent in the phenoxybutanamide derivatives .

Pharmacological Activity: PF 43(1) analogs exhibit stereochemical sensitivity, with variations in activity attributed to their (2S,4S,5S) or (2R,4R,5S) configurations. For example, compound m shows higher protease affinity than n or o due to optimized spatial alignment . N-Hydroxy-4-phosphonobutanamide’s chelating ability enables inhibition of bone-resorption enzymes (e.g., alkaline phosphatase), whereas the main compound’s phenoxy group may favor interactions with aromatic residues in neurological targets .

Physicochemical Properties: Lipophilicity: The cyclododecyl group (logP ~6.2 estimated) far exceeds the logP of PF 43(1) analogs (~4.5–5.0) and the highly polar N-Hydroxy-4-phosphonobutanamide (logP ~-1.3) . This positions the main compound as a candidate for blood-brain barrier penetration. Solubility: N-Hydroxy-4-phosphonobutanamide’s phosphono and hydroxy groups confer water solubility (>50 mg/mL), whereas the main compound and PF 43(1) analogs require formulation aids (e.g., cyclodextrins) for dissolution .

Therapeutic Potential: PF 43(1) analogs are under investigation for antiviral applications, leveraging their phenoxyacetamido motifs to disrupt viral protease active sites . The main compound’s lipophilicity aligns with CNS drug design, though its exact target profile remains underexplored. N-Hydroxy-4-phosphonobutanamide is clinically validated for bone disorders, highlighting the impact of functional group choice on therapeutic direction .

Biological Activity

Chemical Structure and Properties

N-cyclododecyl-4-phenoxybutanamide has a unique chemical structure characterized by a cyclododecyl group, a phenoxy group, and a butanamide moiety. The molecular formula is , with a molecular weight of approximately 299.44 g/mol. Understanding its structural properties is crucial for elucidating its biological activity.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

2. Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common fungal pathogens. Studies suggest that it may inhibit fungal growth by interfering with the synthesis of essential cell wall components, thereby compromising the structural integrity of fungal cells.

3. Anti-inflammatory Properties

Emerging evidence suggests that this compound possesses anti-inflammatory properties. Animal models have demonstrated a reduction in inflammatory markers following treatment with this compound, indicating its potential utility in managing inflammatory diseases.

4. Cytotoxic Effects on Cancer Cells

Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the cyclododecyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and function.

- Enzyme Inhibition : The phenoxy group may interact with specific enzymes involved in cell wall synthesis or metabolic pathways, inhibiting their activity.

- Apoptosis Induction : By activating apoptotic pathways, the compound can selectively target and eliminate malignant cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potency.

Case Study: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a statistically significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.